molecular formula C11H14O4 B1597011 Methyl 3,5-dimethoxy-4-methylbenzoate CAS No. 60441-79-4

Methyl 3,5-dimethoxy-4-methylbenzoate

Cat. No.: B1597011
CAS No.: 60441-79-4
M. Wt: 210.23 g/mol
InChI Key: LEYIAQXZHTVTCH-UHFFFAOYSA-N
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Description

Methyl 3,5-dimethoxy-4-methylbenzoate is an organic compound with the chemical formula C9H10O4. It is a derivative of benzoic acid and is widely used in the synthesis of various organic compounds. It is also known as 3,5-dimethoxy-4-methylbenzoic acid or DMMB. It is a white to off-white crystalline solid with a faint odor and a melting point of 103-104°C.

Scientific Research Applications

Synthesis and Characterization

  • Methyl 3,5-dimethoxy-4-methylbenzoate is utilized in the synthesis of 3,5-dimethoxyphthalic anhydride, which is a key intermediate for producing substituted anthraquinones and hypericin derivatives (Liu, 2007).

Medicinal Chemistry

  • In medicinal chemistry, derivatives of this compound, like 3,5-dimethoxy-4-hydroxybenzoic acid, are studied for their anti-sickling, analgesic, and anti-inflammatory properties, offering potential value in managing sickle cell disease (Gamaniel et al., 2000).

Chemical Reactions and Synthesis

  • This compound also plays a role in chemoselective insertions, like the insertion of dimethoxycarbene into the N-H bond of thiolactams, highlighting its versatility in organic synthesis (Mlostoń et al., 2009).
  • Another application is in the synthesis of 3,5-dimethoxybenzaldehyde, a process that involves catalytic hydrogenation of methyl 3,5-dimethoxybenzoate (Xiu, 2003).

Material Science and Drug Delivery

  • In the field of material science, this compound derivatives are used in the creation of light-triggered molecular-scale drug dosing devices, demonstrating a novel approach to controlled drug release (McCoy et al., 2007).

Crystallography

  • Crystallography studies often involve methyl 3,5-dimethylbenzoate, a related compound, to understand molecular interactions and bonding patterns in crystalline structures (Ebersbach et al., 2022).

Properties

IUPAC Name

methyl 3,5-dimethoxy-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-7-9(13-2)5-8(11(12)15-4)6-10(7)14-3/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYIAQXZHTVTCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1OC)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372695
Record name methyl 3,5-dimethoxy-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60441-79-4
Record name methyl 3,5-dimethoxy-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Concentrated sulphuric acid (1 mL), was added dropwise to a solution of 4-methyl-3,5-dimethoxybenzoic acid (186) (5.01 g, 25.56 mmol) in refluxing methanol (20 mL). The reaction mixture was heated at reflux for a further 5 hours and then cooled to room temperature and concentrated to a third of its original volume. The concentrate was poured onto crushed ice (c. 150 mL) and allowed to stand for 30 minutes. The aqueous mixture was extracted with ethyl acetate (3×100 mL) and the combined organic phase washed with distilled water (3×100 mL), brine (2×100 mL) and dried over anhydrous MgSO4. Removal of excess solvent under reduced pressure afforded the product as a beige solid (187) (4.865 g, 23.17 mmol, 91%); 1H NMR (270 MHz, CDCl3) δ 7.21 (s, 2H), 3.91 (s, 3H), 3.86 (s, 6H), 2.13 (s, 3H); 13C NMR (67.8 MHz, CDCl3) δ 171.57, 167.28, 158.16, 158.10, 128.23, 120.39, 105.20, 104.70, 55.85, 52.13, 8.77, 8.66.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5.01 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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